5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a piperidine ring, a phenyl group, and a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine typically involves multiple steps, including the formation of the piperidine ring and the attachment of the phenyl and hexane groups. Common synthetic routes may involve:
Reductive amination: This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Grignard reaction: This method involves the reaction of an organomagnesium compound with a carbonyl compound to form a tertiary alcohol, which can then be converted to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylpiperidine: Shares the piperidine and phenyl groups but lacks the hexane chain.
2-Phenylhexan-1-amine: Contains the phenyl and hexane groups but lacks the piperidine ring.
5-Methylhexan-1-amine: Contains the hexane chain but lacks the phenyl and piperidine groups.
Uniqueness
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine is unique due to its combination of a piperidine ring, phenyl group, and hexane chain
Eigenschaften
CAS-Nummer |
112184-45-9 |
---|---|
Molekularformel |
C21H36N2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
5-methyl-2-phenyl-N-(3-piperidin-1-ylpropyl)hexan-1-amine |
InChI |
InChI=1S/C21H36N2/c1-19(2)12-13-21(20-10-5-3-6-11-20)18-22-14-9-17-23-15-7-4-8-16-23/h3,5-6,10-11,19,21-22H,4,7-9,12-18H2,1-2H3 |
InChI-Schlüssel |
WJGYQCCTTDIPDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(CNCCCN1CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.